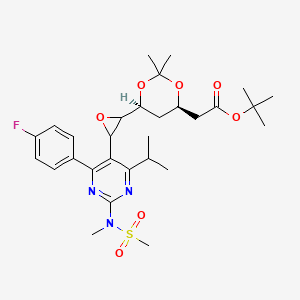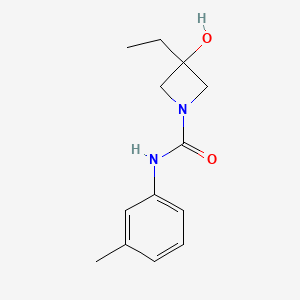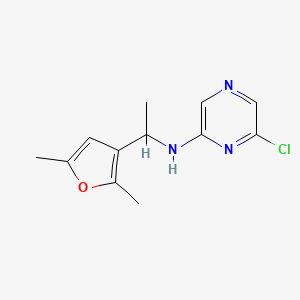
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a member of the dioxaborolane family, which are known for their stability and reactivity. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an alkyne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The alkyne group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted alkynes or alkenes, depending on the reactants used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is unique among similar compounds due to its stability and reactivity. Similar compounds include:
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of an alkyne.
4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a shorter alkyne chain.
4,4,5,5-Tetramethyl-2-(but-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a different alkyne chain length.
The uniqueness of this compound lies in its specific alkyne chain length, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C14H25BO2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-oct-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-10H2,1-5H3 |
Clé InChI |
WFXNQRMSXYDFIA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C#CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



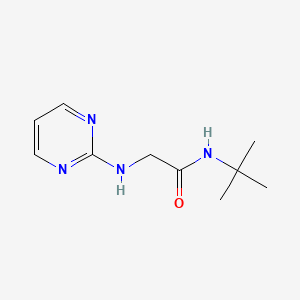
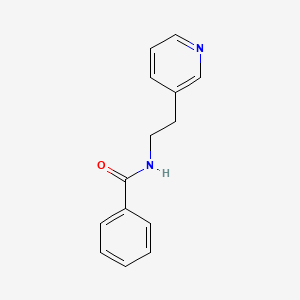
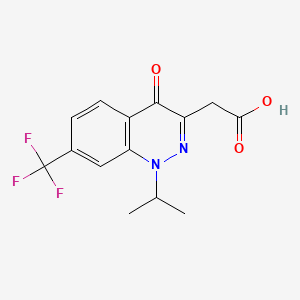

![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
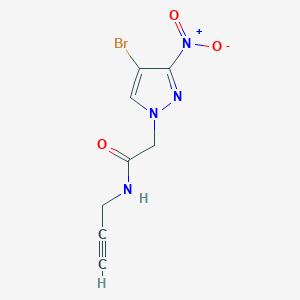
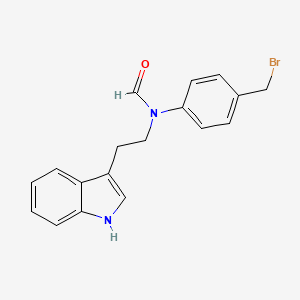

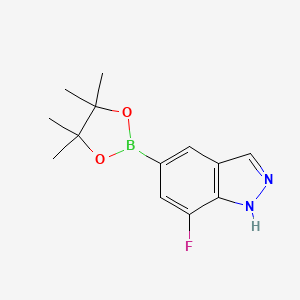
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
